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Compound of Interest

Compound Name: ethyl citronellate

Cat. No.: B1614930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for ethyl
citronellate, a monoterpenoid ester valued in the fragrance and flavor industries. Due to the

limited availability of directly published complete spectra for ethyl citronellate, this guide

presents predicted data based on the analysis of its constituent parts—the citronellol moiety

and the ethyl ester group—and comparison with analogous compounds. The information herein

is intended to serve as a valuable reference for the identification, characterization, and quality

control of ethyl citronellate in research and development settings.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for ethyl citronellate. These predictions are derived

from the known spectral characteristics of citronellol, ethyl esters, and related terpene

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Ethyl Citronellate (in CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~5.10 t 1H CH=C(CH₃)₂

~4.12 q 2H -O-CH₂-CH₃

~2.25 t 2H -CH₂-COO-

~1.95-2.10 m 2H -CH₂-CH=

~1.68 s 3H =C(CH₃)₂ (cis)

~1.60 s 3H =C(CH₃)₂ (trans)

~1.55-1.70 m 1H -CH(CH₃)-

~1.15-1.40 m 2H -CH₂-CH(CH₃)-

~1.25 t 3H -O-CH₂-CH₃

~0.95 d 3H -CH(CH₃)-

Table 2: Predicted ¹³C NMR Spectroscopic Data for Ethyl Citronellate (in CDCl₃)
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Chemical Shift (δ, ppm) Carbon Atom Assignment

~173.5 C=O (Ester)

~131.5 C=(CH₃)₂

~124.5 -CH₂-CH=

~60.3 -O-CH₂-CH₃

~41.5 -CH₂-COO-

~37.0 -CH₂-CH=

~35.0 -CH(CH₃)-

~25.7 =C(CH₃)₂ (trans)

~25.5 -CH₂-CH(CH₃)-

~19.5 -CH(CH₃)-

~17.6 =C(CH₃)₂ (cis)

~14.2 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for Ethyl Citronellate
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Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~2960-2850 Strong C-H (alkane) stretching

~1735 Strong C=O (ester) stretching

~1460 Medium C-H (alkane) bending

~1375 Medium
C-H (alkane) bending (gem-

dimethyl)

~1240 Strong C-O (ester) stretching

~1170 Strong C-O (ester) stretching

~830 Medium
=C-H bending (trisubstituted

alkene)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for Ethyl Citronellate

m/z Relative Intensity Possible Fragment Ion

198 Low [M]⁺ (Molecular Ion)

155 Medium
[M - C₃H₇]⁺ (Loss of isopropyl

group)

127 Medium [M - C₅H₉O]⁺

109 High [C₈H₁₃]⁺

88 Medium
[CH₃CH₂OC(OH)=CH₂]⁺

(McLafferty rearrangement)

69 High [C₅H₉]⁺

43 High [C₃H₇]⁺ (Isopropyl cation)

41 High [C₃H₅]⁺ (Allyl cation)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1614930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1614930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized based on the instrumentation

available.

NMR Spectroscopy
Sample Preparation: A sample of ethyl citronellate (approximately 5-10 mg) is dissolved in

deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to

achieve a good signal-to-noise ratio. Key parameters include a spectral width of

approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3

seconds.

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is typically required. Key parameters include a spectral

width of approximately 220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the

TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small drop of neat ethyl citronellate is placed between two sodium

chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film. Alternatively, for

Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR

crystal.

Instrumentation: An FTIR spectrometer is used to record the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean salt plates or ATR crystal is recorded first and

automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Ethyl citronellate is introduced into the mass spectrometer via a gas

chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of

the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC.

Gas Chromatography (GC) Conditions: A non-polar capillary column (e.g., DB-5ms) is used.

The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to

a final temperature (e.g., 250 °C) to ensure good separation of components.

Ionization: Electron Ionization (EI) at 70 eV is typically used to generate the mass spectrum.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The mass spectrum is recorded, and the m/z values and

relative intensities of the molecular ion and fragment ions are determined.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis and

identification of ethyl citronellate.

Caption: Workflow for the spectroscopic identification of ethyl citronellate.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl Citronellate: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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